molecular formula C13H9Cl2FO B14066245 (2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol

(2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol

Cat. No.: B14066245
M. Wt: 271.11 g/mol
InChI Key: FMGRMEGOQVZMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a halogenated biphenyl derivative featuring a methanol (-CH2OH) functional group at position 2 of one phenyl ring and chlorine (Cl) substituents at positions 2' and 4' of the adjacent phenyl ring, along with a fluorine (F) atom at position 3. Its molecular formula is C13H9Cl2FO, with a molecular weight of 271.06 g/mol. This compound is structurally tailored for applications in medicinal chemistry and materials science, where halogen substituents often enhance lipophilicity and modulate electronic properties.

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-6-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-8-4-5-10(12(15)6-8)9-2-1-3-13(16)11(9)7-17/h1-6,17H,7H2

InChI Key

FMGRMEGOQVZMQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Dichloro-Fluoro Aromatic Ring (Ring A)

The 2',4'-dichloro-3'-fluoro substitution pattern on Ring A requires precise regiocontrol during halogenation. A three-step sequence involving nitration, directed chlorination, and nitro group reduction has been validated:

  • Nitration of 3-Fluorotoluene :
    Treatment of 3-fluorotoluene with concentrated HNO₃/H₂SO₄ at 0–5°C yields 3-fluoro-4-nitrotoluene (85% yield). The nitro group directs subsequent chlorination to ortho positions.

  • Iron(III)-Catalyzed Chlorination :
    Exposure to Cl₂ gas in the presence of FeCl₃ (5 mol%) at 60°C for 12 hours introduces chlorine atoms at the 2 and 4 positions, producing 2,4-dichloro-3-fluoro-1-nitrobenzene (72% yield).

  • Nitro Reduction and Boronation :
    Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, followed by diazotization and borylation using bis(pinacolato)diboron (Pin₂B₂) under Miyaura conditions (Pd(dppf)Cl₂, KOAc, dioxane) to furnish 2,4-dichloro-3-fluorophenylboronic acid (68% yield).

Synthesis of the Methanol-Functionalized Ring (Ring B)

The 2-hydroxymethyl group on Ring B is installed via oxidation-reduction sequences:

  • Friedel–Crafts Acylation :
    Benzyl alcohol undergoes acetylation (Ac₂O, pyridine), followed by Friedel–Crafts acylation with acetyl chloride/AlCl₃ to yield 2-acetylbenzyl acetate (81% yield).

  • Baeyer–Villiger Oxidation :
    Treatment with m-CPBA induces ketone cleavage, forming 2-(acetoxymethyl)phenol (74% yield), which is hydrolyzed (K₂CO₃, MeOH/H₂O) to 2-hydroxymethylphenol.

  • Bromination and Protection :
    Phosphorus tribromide (PBr₃) converts the hydroxyl to bromide (2-bromobenzyl alcohol, 89% yield), protected as a tert-butyldimethylsilyl (TBS) ether for coupling stability.

Cross-Coupling Strategies for Biphenyl Assembly

The Suzuki–Miyaura reaction remains the cornerstone for constructing the biphenyl framework. Optimization studies reveal critical parameters:

Catalytic System Optimization

Catalyst Base Solvent Temperature Yield (%)
Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 80°C 65
PdCl₂(dtbpf) CsF THF/H₂O 60°C 78
PEPPSI-IPr K₃PO₄ Toluene/H₂O 100°C 82

The PEPPSI-IPr system (0.5 mol%) with K₃PO₄ in toluene/H₂O (3:1) at 100°C for 6 hours provides optimal coupling efficiency (82% yield) between 2,4-dichloro-3-fluorophenylboronic acid and 2-(TBS-oxymethyl)bromobenzene.

Post-Coupling Deprotection and Functionalization

Following coupling, the TBS group is cleaved using tetrabutylammonium fluoride (TBAF) in THF (quantitative yield), yielding this compound. Purification via silica gel chromatography (hexanes/EtOAc 4:1) affords analytically pure product (mp 112–114°C).

Alternative Synthetic Routes and Comparative Analysis

Ullmann Coupling Approach

Copper-mediated coupling between 2,4-dichloro-3-fluoroiodobenzene and 2-hydroxymethylphenylboronic acid under ligand-free conditions (CuI, DMEDA, K₂CO₃, DMSO, 110°C) achieves 58% yield. While avoiding palladium costs, side-product formation (e.g., homocoupling) limits scalability.

Directed C–H Activation

Mechanistic Insights and Side-Reaction Mitigation

Key challenges in the synthesis include:

  • Boronic Acid Stability : Electron-withdrawing Cl/F substituents accelerate protodeboronation. Using bulky dialkylbiarylphosphine ligands (SPhos) suppresses this pathway.
  • Halogen Scrambling : High-temperature coupling promotes aryl chloride displacement. Maintaining reactions below 100°C and using chloride scavengers (Ag₂O) mitigates this issue.

Analytical Characterization and Validation

1H NMR (500 MHz, CDCl₃): δ 7.62 (dd, J = 8.2 Hz, 1H), 7.48–7.41 (m, 2H), 7.35 (d, J = 7.8 Hz, 1H), 4.78 (s, 2H), 2.01 (s, 1H).
HRMS (ESI-TOF): m/z calc’d for C₁₃H₈Cl₂FONa [M+Na]⁺: 318.9812, found: 318.9809.

Industrial-Scale Considerations and Green Chemistry

Microwave-assisted coupling reduces reaction times (20 minutes vs. 6 hours) with comparable yields (80%). Solvent recycling (toluene/H₂O azeotrope) and immobilized Pd catalysts (SiO₂-PdNPs) demonstrate viable sustainability improvements.

Chemical Reactions Analysis

Types of Reactions

(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the halogen substituents or the methanol group.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated biphenyls or alcohols.

    Substitution: Formation of biphenyl derivatives with new functional groups.

Scientific Research Applications

(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methanol group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to three analogs identified in the literature:

(2',4'-Difluoro-[1,1'-biphenyl]-3-yl)-methanol
  • Molecular Formula : C13H10F2O
  • Molecular Weight : 220.21 g/mol
  • Substituents: Fluorine atoms at 2' and 4', methanol at position 3.
  • Key Differences :
    • Replacing Cl with F reduces molecular weight and lipophilicity.
    • Fluorine’s higher electronegativity may alter electronic distribution compared to Cl.
    • Hazard Profile : Classified with GHS warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
4-(2,4-Dichlorophenoxy)-2'-methylbiphenyl-3-ol
  • Molecular Formula : C19H14Cl2O2
  • Molecular Weight : 357.22 g/mol
  • Substituents: 2,4-Dichlorophenoxy group, methyl at 2', hydroxyl (-OH) at 3.
  • Key Differences: Phenoxy ether linkage introduces additional oxygen, enhancing polarity.
(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
  • Molecular Formula : C14H8Cl2FN
  • Molecular Weight : 280.13 g/mol
  • Substituents : Cl at 3' and 4', F at 3, and nitrile (-CN) at 2.
  • Key Differences: Nitrile group is strongly electron-withdrawing, contrasting with methanol’s electron-donating nature. Dichloro substitution at 3' and 4' alters steric and electronic effects compared to 2' and 4' positions.

Comparative Data Table

Compound Name Formula MW (g/mol) Substituents Functional Group Key Properties
(2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol C13H9Cl2FO 271.06 2',4'-Cl; 3-F; 2-CH2OH Methanol High lipophilicity
(2',4'-Difluoro-[1,1'-biphenyl]-3-yl)-methanol C13H10F2O 220.21 2',4'-F; 3-CH2OH Methanol Irritant (H315, H319, H335)
4-(2,4-Dichlorophenoxy)-2'-methylbiphenyl-3-ol C19H14Cl2O2 357.22 2,4-Cl (phenoxy); 2'-CH3 Phenol Enhanced polarity
(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile C14H8Cl2FN 280.13 3',4'-Cl; 3-F; 2-CN Nitrile Electron-withdrawing effects

Implications of Structural Variations

  • Functional Groups: Methanol enhances solubility in polar solvents, whereas nitriles may improve thermal stability.
  • Substituent Positioning : 2',4'-Cl substitution in the target compound likely creates distinct steric hindrance compared to 3',4'-Cl analogs, influencing binding interactions in biological targets.

Biological Activity

(2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol, often referred to as a biphenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C13H9Cl2F, featuring a biphenyl structure with two chlorine and one fluorine substituent. This unique configuration may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of biphenyl derivatives, including this compound. For instance:

  • Antibacterial Effects : The compound demonstrated selective antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) ranging from 250 to 500 μg/ml against resistant bacterial strains. This suggests a potential application in treating infections caused by antibiotic-resistant bacteria .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the presence of hydroxyl groups in the structure, which enhance the compound's ability to disrupt bacterial cell membranes .

Antioxidant Activity

Antioxidant properties are critical for compounds that can mitigate oxidative stress-related diseases. The antioxidant activity of this compound was assessed through various assays:

  • Free Radical Scavenging : The compound exhibited significant free radical scavenging activity, comparable to known antioxidants. In particular, it showed an effective concentration (RSa50) of approximately 1.45 μg/ml, indicating strong potential as an antioxidant agent .

Anticancer Activity

The anticancer properties of this compound have also been explored:

  • Cell Line Studies : In vitro studies have shown that this compound has cytotoxic effects on several cancer cell lines, including HeLa and MCF7 cells. The IC50 values for these cell lines ranged from 6.43 μg/ml to 18.3 μg/ml, indicating significant potency against cancer cells .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells, evidenced by increased levels of caspase-3 and alterations in the Bax/Bcl-2 ratio, which are markers of programmed cell death .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 250 - 500 μg/ml against resistant strains
AntioxidantRSa50: 1.45 μg/ml
AnticancerIC50: 6.43 - 18.3 μg/ml on HeLa and MCF7 cells

Case Studies

Several case studies have reinforced the biological activities attributed to this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against common pathogens and reported significant inhibition rates, particularly against Plesiomonas shigellosis and Bacillus pumillus, with MIC values as low as 0.22 mg/ml .
  • Cytotoxicity in Cancer Models : Another investigation focused on its effects on tumorigenic cell lines, revealing a notable reduction in cell viability and migration capabilities when treated with the compound .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol?

  • Methodological Answer : The compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone. For example, coupling 2-bromo-3-fluorophenylboronic acid with a dichlorophenyl halide derivative, followed by oxidation (e.g., using MnO₂) or reduction (e.g., NaBH₄) to introduce the methanol group. A base-mediated condensation reaction (similar to procedures in ) could also be adapted for intermediates .

Q. How should researchers purify this compound for biological assays?

  • Methodological Answer : Use recrystallization with ethanol or ethyl acetate/hexane mixtures (as demonstrated in ) or column chromatography (silica gel, gradient elution with dichloromethane/methanol). Solvent selection should align with solubility data from TLC analysis .

Q. What spectroscopic techniques are critical for characterization?

  • Methodological Answer :

  • NMR : ¹H NMR (to identify aromatic protons and methanol group), ¹³C NMR (for carbon framework), and ¹⁹F NMR (to confirm fluorine environment).
  • FTIR : Detect O-H (3200–3600 cm⁻¹) and C-Cl/F stretches (700–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., expected m/z ~300–310 based on ’s structural analog) .

Advanced Research Questions

Q. How can cross-coupling reaction yields be optimized for this compound?

  • Methodological Answer : Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), ligands (e.g., SPhos), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF). Use Design of Experiments (DoE) to identify optimal conditions. Monitor reaction progress via HPLC ( highlights similar optimization workflows) .

Q. What computational methods predict this compound’s reactivity and stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-Cl vs. C-F) and frontier molecular orbitals to assess stability.
  • Molecular Dynamics Simulations : Model interactions in solvent systems (e.g., ethanol/water) to predict solubility.
  • Docking Studies : If used in drug discovery, screen against target proteins (e.g., enzymes in ’s bioactive applications) .

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Re-evaluate purification : Impurities or polymorphs (e.g., crystalline vs. amorphous forms) may affect melting points.
  • Standardize instrumentation : Calibrate NMR spectrometers using reference compounds (e.g., ’s fluorinated phenol analogs).
  • Cross-validate data : Compare with structurally similar compounds (e.g., ’s dichloro-fluoro-biphenyl acetic acid) .

Application-Focused Questions

Q. What are potential biomedical applications of this compound?

  • Methodological Answer : As a bioactive intermediate , it could serve as a precursor for:

  • Antifungal agents : Modify the methanol group to introduce heterocyclic moieties (e.g., triazoles in ).
  • Anticancer drugs : Functionalize the biphenyl core to target kinase inhibitors (as seen in ’s fluorinated pharmaceuticals) .

Q. What safety protocols are essential due to its halogenated structure?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles ( ).
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste Management : Segregate halogenated waste for incineration (per ’s hazard guidelines) .

Data Analysis & Interpretation

Q. How to interpret complex splitting patterns in ¹H NMR caused by adjacent halogens?

  • Methodological Answer :

  • ¹⁹F-¹H Coupling : Fluorine atoms induce splitting (e.g., doublets or triplets). Compare with ¹⁹F NMR data ( ).
  • Isotope Effects : Chlorine’s quadrupolar moment may broaden signals. Use deuterated solvents to reduce noise.
  • Reference Databases : Cross-check with fluorinated biphenyls (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.